

Boc-DODA: A Technical Whitepaper on Structure and Synthetic Applications

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Compound of Interest

Compound Name: Boc-DODA

Cat. No.: B1339962

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the chemical structure and general applications of N-tert-butoxycarbonyl-1,12-diamino-4,9-dioxadodecane (**Boc-DODA**). Contrary to the initial inquiry, a thorough review of publicly available scientific literature and chemical databases reveals no evidence that **Boc-DODA** functions as a CD1d inhibitor or possesses a known mechanism of action related to the modulation of invariant Natural Killer T (iNKT) cells. The information presented herein is based on its established role as a chemical linker.

Executive Summary

Boc-DODA is a bifunctional linker molecule characterized by a terminal amine and a Boc-protected amine, separated by a hydrophilic poly(ethylene glycol) (PEG)-like spacer. Its structure is well-suited for applications in bioconjugation, peptide synthesis, and the development of targeted drug delivery systems. This whitepaper details the chemical structure of **Boc-DODA**, provides a summary of its physicochemical properties, and outlines a hypothetical experimental workflow for its use in creating a bioconjugate for immunological research.

Structure and Physicochemical Properties

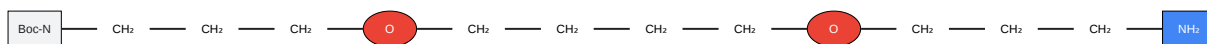
Boc-DODA, systematically named 1-(Boc-amino)-4,9-dioxa-12-dodecanamine, is a diamine derivative with a flexible diether backbone. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for selective chemical modifications.

Table 1: Physicochemical Properties of **Boc-DODA**

Property	Value	Source(s)
Chemical Formula	C ₁₅ H ₃₂ N ₂ O ₄	[1][2]
Molecular Weight	304.43 g/mol	[3][4]
CAS Number	275823-77-3, 101187-29-5	[1]
Appearance	Yellow oil	
Purity	Typically ≥97%	
Solubility	Soluble in organic solvents such as DCM and DMF. The PEG-like spacer enhances water solubility compared to analogous alkyl chains.	

Note on CAS Numbers: Both CAS numbers 275823-77-3 and 101187-29-5 are used in commercial listings for what appears to be the same chemical structure. Researchers should verify the specific product information from their supplier.

Chemical Structure Diagram



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Caption: Chemical structure of **Boc-DODA**.

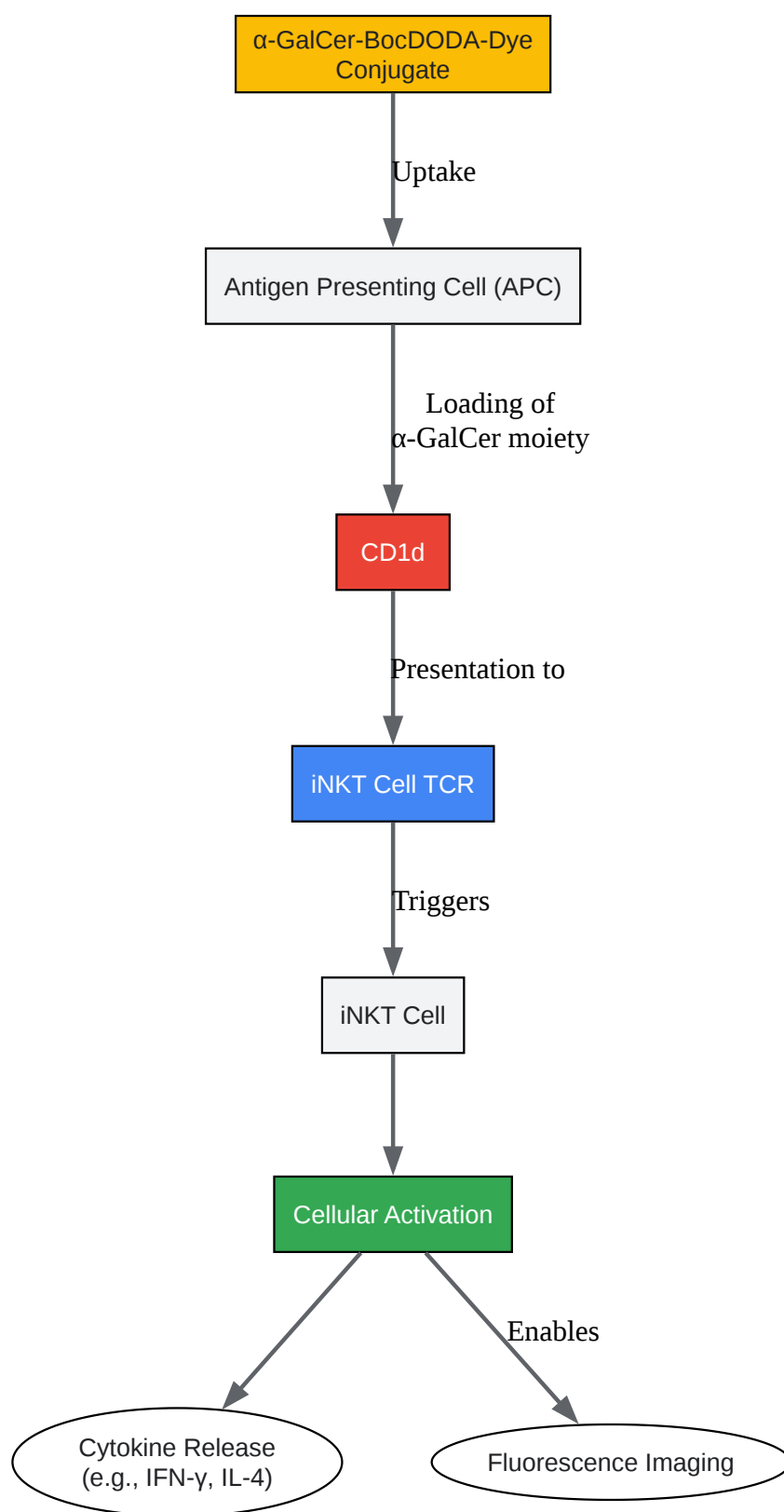
Mechanism of Action as a Chemical Linker

The primary function of **Boc-DODA** is to covalently connect two different molecules. Its mechanism of action in this context is based on the reactivity of its two terminal amine groups.

- **Free Amine Reactivity:** The unprotected terminal amine is nucleophilic and can react with various electrophilic functional groups, such as carboxylic acids (in the presence of activators like EDC or HATU), activated esters (e.g., NHS esters), aldehydes, and ketones. This allows for the attachment of **Boc-DODA** to a molecule of interest, such as a peptide, protein, or drug.
- **Boc Group Deprotection:** The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. It is stable under a wide range of conditions but can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose a second primary amine.
- **Sequential Conjugation:** This differential protection allows for a stepwise conjugation strategy. The first molecule can be attached at the free amine, followed by deprotection of the Boc group and subsequent attachment of a second molecule to the newly exposed amine.

Signaling Pathway (Hypothetical Application)

While **Boc-DODA** itself does not have a known signaling mechanism, it can be used to create conjugates that do. For instance, one could synthesize a conjugate of a known iNKT cell agonist (like α -GalCer) with a fluorescent dye for imaging studies. The logical relationship for such a conjugate's action is depicted below.



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Caption: Hypothetical iNKT cell activation by a **Boc-DODA**-linked conjugate.

Experimental Protocols

The following is a generalized, hypothetical protocol for the synthesis of a bioconjugate using **Boc-DODA**. Specific reaction conditions would need to be optimized for the particular molecules being conjugated.

Protocol: Synthesis of a Peptide-Boc-DODA-Dye Conjugate

Objective: To conjugate a peptide (via its C-terminus) to the free amine of **Boc-DODA** and a fluorescent dye (NHS ester) to the deprotected amine.

Materials:

- Peptide with a C-terminal carboxylic acid
- **Boc-DODA**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- Fluorescent dye NHS ester
- Reverse-phase HPLC for purification

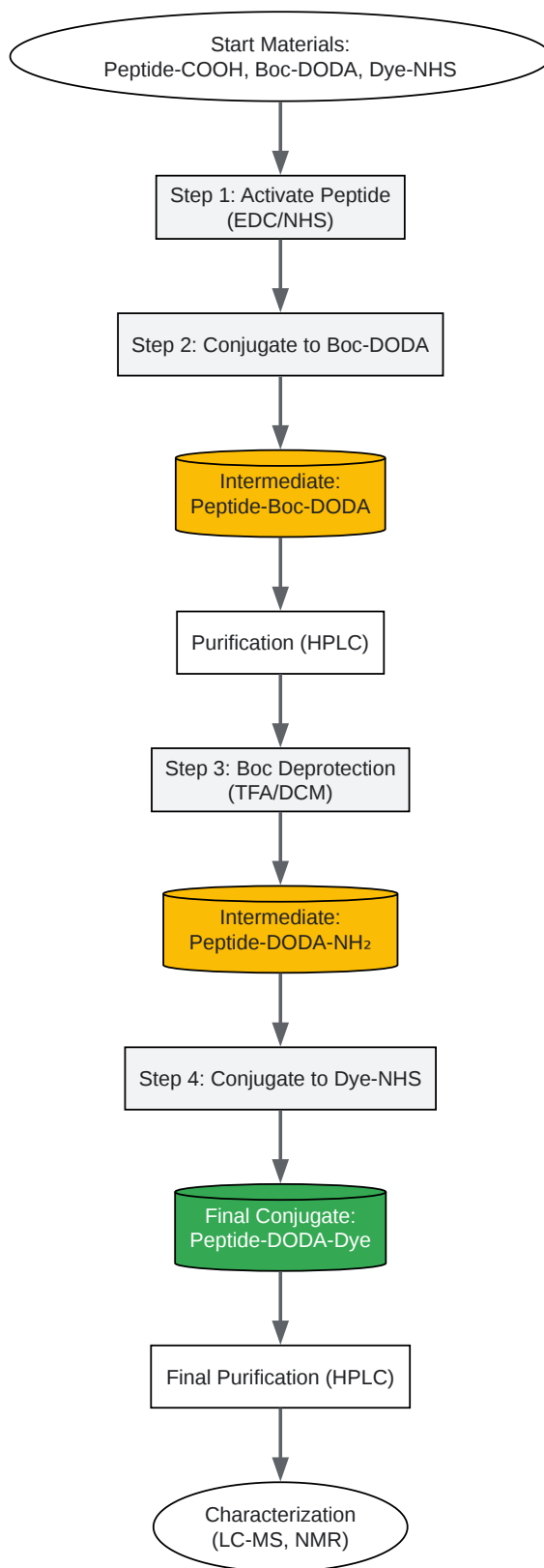
Methodology:

- Activation of Peptide Carboxyl Group:

- Dissolve the peptide (1 eq.) in anhydrous DMF.
- Add EDC (1.2 eq.) and NHS (1.2 eq.).
- Stir at room temperature for 1-2 hours to form the NHS ester-activated peptide.
- Conjugation to **Boc-DODA**:
 - Dissolve **Boc-DODA** (1.5 eq.) in anhydrous DMF.
 - Add the activated peptide solution to the **Boc-DODA** solution.
 - Add DIPEA (2 eq.) to raise the pH and catalyze the reaction.
 - Stir overnight at room temperature.
 - Monitor reaction progress by LC-MS.
 - Purify the Peptide-**Boc-DODA** conjugate by reverse-phase HPLC.
- Boc Deprotection:
 - Dissolve the purified Peptide-**Boc-DODA** conjugate in a solution of 50% TFA in DCM.
 - Stir at room temperature for 30-60 minutes.
 - Evaporate the solvent and TFA under a stream of nitrogen.
 - Lyophilize to obtain the deprotected Peptide-DODA-NH₂.
- Dye Conjugation:
 - Dissolve the deprotected peptide (1 eq.) in anhydrous DMF.
 - Add DIPEA to neutralize any residual TFA and adjust pH to ~8.
 - Dissolve the fluorescent dye NHS ester (1.1 eq.) in anhydrous DMF.
 - Add the dye solution to the peptide solution.

- Stir for 2-4 hours at room temperature, protected from light.
- Monitor reaction progress by LC-MS.
- Purify the final Peptide-DODA-Dye conjugate by reverse-phase HPLC.

Experimental Workflow Diagram



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